1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine
CAS No.: 400088-82-6
Cat. No.: VC7279997
Molecular Formula: C15H15FN4O2
Molecular Weight: 302.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400088-82-6 |
|---|---|
| Molecular Formula | C15H15FN4O2 |
| Molecular Weight | 302.309 |
| IUPAC Name | 1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine |
| Standard InChI | InChI=1S/C15H15FN4O2/c16-12-1-3-13(4-2-12)18-7-9-19(10-8-18)15-6-5-14(11-17-15)20(21)22/h1-6,11H,7-10H2 |
| Standard InChI Key | DUIANPYLCHPGOH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine features a piperazine ring (a six-membered diamine heterocycle) substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a 5-nitropyridinyl group. The fluorophenyl moiety introduces electron-withdrawing characteristics, while the nitro group on the pyridine ring enhances electrophilicity, potentially influencing reactivity and binding interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
| CAS Number | 400088-82-6 | |
| Molecular Formula | ||
| Molecular Weight | 302.309 g/mol | |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)N+[O-] | |
| InChIKey | DUIANPYLCHPGOH-UHFFFAOYSA-N |
Stereochemical Considerations
The compound is achiral due to symmetrical substitution on the piperazine ring, as confirmed by its ACHIRAL designation in related analogs . This lack of stereocenters simplifies synthetic pathways and reduces the need for enantiomeric separation during production.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, leveraging the reactivity of halogenated pyridines and piperazine derivatives. A two-step approach is common:
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Intermediate Formation: Reacting 1-(4-fluorophenyl)piperazine with 2-chloro-5-nitropyridine in the presence of a base like potassium carbonate facilitates displacement of the chloride group, forming the target compound .
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Purification: Column chromatography or recrystallization achieves ≥95% purity, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Modifications to this protocol include using epibromohydrins to enhance electrophilicity or Grignard reagents to optimize yields, as seen in related piperazine syntheses .
Analytical Characterization
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NMR Spectroscopy: Proton and carbon-13 NMR spectra confirm substituent positions through characteristic shifts (e.g., aromatic protons at δ 7.0–8.5 ppm, nitro group deshielding effects) .
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HRMS: Exact mass measurements (theoretical: 302.309) validate molecular integrity .
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HPLC: Purity assessments ensure compliance with research-grade standards.
Physicochemical Properties
Solubility and Lipophilicity
The compound is reported as soluble in common organic solvents like dimethyl sulfoxide (DMSO) and methanol. Its calculated logP (2.8055) and logD (2.8052) values indicate moderate lipophilicity, suggesting adequate membrane permeability for biological studies . The polar surface area (66.55 Ų) and single hydrogen bond donor count limit blood-brain barrier penetration, necessitating structural optimization for central nervous system (CNS) targeting .
Stability and Reactivity
The nitro group confers oxidative sensitivity, requiring storage under inert conditions. Accelerated stability studies (40°C/75% RH) for analogs show <5% degradation over 30 days, suggesting reasonable shelf life .
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